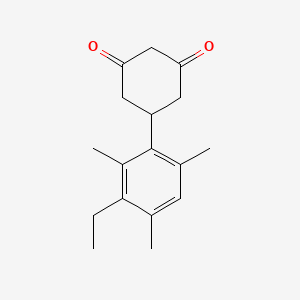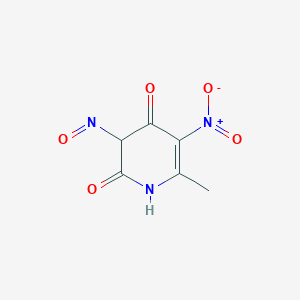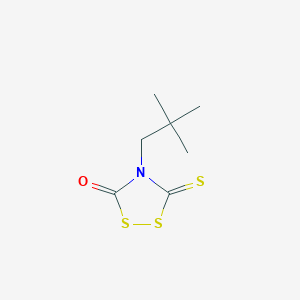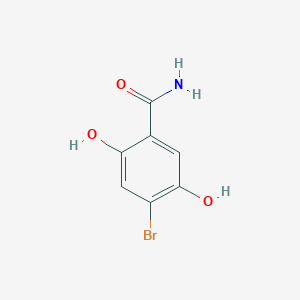
Anthracene-1,2-bis(diazonium) diperchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene-1,2-bis(diazonium) diperchlorate is a diazonium salt derived from anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and photochemistry. The diazonium group is known for its reactivity, making this compound a valuable intermediate in the synthesis of other complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene-1,2-bis(diazonium) diperchlorate typically involves the diazotization of anthracene-1,2-diamine. The process begins with the nitration of anthracene to form anthracene-1,2-dinitro, which is then reduced to anthracene-1,2-diamine. The diazotization reaction is carried out by treating anthracene-1,2-diamine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of perchloric acid to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of diazotization and handling of diazonium salts apply. Industrial production would likely involve large-scale nitration, reduction, and diazotization processes, with careful control of reaction conditions to ensure safety and high yield.
化学反应分析
Types of Reactions
Anthracene-1,2-bis(diazonium) diperchlorate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with phenols or aromatic amines.
Reduction Reactions: Commonly achieved using reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halogenated anthracenes, hydroxylated anthracenes, and cyanoanthracenes.
Coupling Reactions: Azo compounds with various substituents.
Reduction Reactions: Anthracene-1,2-diamine.
科学研究应用
Anthracene-1,2-bis(diazonium) diperchlor
属性
CAS 编号 |
88375-29-5 |
|---|---|
分子式 |
C14H8Cl2N4O8 |
分子量 |
431.1 g/mol |
IUPAC 名称 |
anthracene-1,2-didiazonium;diperchlorate |
InChI |
InChI=1S/C14H8N4.2ClHO4/c15-17-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)18-16;2*2-1(3,4)5/h1-8H;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI 键 |
CUJPHZSBNCEEQO-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3[N+]#N)[N+]#N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene](/img/structure/B14388961.png)

![Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14388984.png)
![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)



![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)
silyl}hexan-1-ol](/img/structure/B14389020.png)

![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)

![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)

